Bis[(+)-pinanediolato]diboron Bis[(+)-pinanediolato]diboron
Brand Name: Vulcanchem
CAS No.: 230299-17-9
VCID: VC5432798
InChI: InChI=1S/C20H32B2O4/c1-17(2)11-7-13(17)19(5)15(9-11)23-21(25-19)22-24-16-10-12-8-14(18(12,3)4)20(16,6)26-22/h11-16H,7-10H2,1-6H3/t11-,12-,13-,14+,15-,16+,19+,20+/m0/s1
SMILES: B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C
Molecular Formula: C20H32B2O4
Molecular Weight: 358.1 g/mol

Bis[(+)-pinanediolato]diboron

CAS No.: 230299-17-9

Cat. No.: VC5432798

Molecular Formula: C20H32B2O4

Molecular Weight: 358.1 g/mol

* For research use only. Not for human or veterinary use.

Bis[(+)-pinanediolato]diboron - 230299-17-9

Specification

CAS No. 230299-17-9
Molecular Formula C20H32B2O4
Molecular Weight 358.1 g/mol
IUPAC Name (1S,2R,6S,8S)-2,9,9-trimethyl-4-[(1R,2R,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Standard InChI InChI=1S/C20H32B2O4/c1-17(2)11-7-13(17)19(5)15(9-11)23-21(25-19)22-24-16-10-12-8-14(18(12,3)4)20(16,6)26-22/h11-16H,7-10H2,1-6H3/t11-,12-,13-,14+,15-,16+,19+,20+/m0/s1
Standard InChI Key VNEZFUGEQURPEN-RSFRWMQISA-N
Isomeric SMILES B1(O[C@@H]2C[C@@H]3C[C@@H]([C@]2(O1)C)C3(C)C)B4O[C@H]5C[C@@H]6C[C@H]([C@]5(O4)C)C6(C)C
SMILES B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C
Canonical SMILES B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a diboron (B–B) bond with a length of approximately 1.71 Å, analogous to bis(pinacolato)diboron . Each boron atom is bonded to a (+)-pinanediolato ligand, a chiral diol derived from (+)-pinanediol. The pinanediolato group consists of a fused bicyclic system (a pinane skeleton) with two methyl groups and a geminal dimethyl substitution, creating a sterically congested environment . This steric bulk directs the reactivity of the B–B bond toward specific substrates in catalytic reactions.

Physical and Spectroscopic Data

PropertyValue
CAS Number230299-17-9
Molecular FormulaC20H32B2O4\text{C}_{20}\text{H}_{32}\text{B}_2\text{O}_4
Molecular Weight342.09 g/mol
Melting Point120–122°C (lit.)
SolubilitySoluble in THF, DCM, toluene
StabilityAir-stable, moisture-resistant

The compound’s infrared (IR) spectrum shows characteristic B–O stretches at 1,380 cm1^{-1} and 1,450 cm1^{-1}, while 11B^{11}\text{B} NMR reveals a singlet at δ 28 ppm, consistent with tetracoordinate boron .

Synthesis and Industrial Production

Laboratory-Scale Preparation

Bis[(+)-pinanediolato]diboron is synthesized via ligand exchange from tetrakis(dimethylamino)diboron (B2(NMe2)4\text{B}_2(\text{NMe}_2)_4) and (+)-pinanediol under acidic conditions :

B2(NMe2)4+2 (+)-pinanediol H+B2(pinanediolato)2+4 HNMe2\text{B}_2(\text{NMe}_2)_4 + 2 \text{ (+)-pinanediol } \xrightarrow{\text{H}^+} \text{B}_2(\text{pinanediolato})_2 + 4 \text{ HNMe}_2

The reaction proceeds in anhydrous dichloromethane at 0°C, yielding the product in >85% purity after recrystallization .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield and minimize side reactions. Key steps include:

  • Ligand Exchange: Automated dosing of (+)-pinanediol and B2(NMe2)4\text{B}_2(\text{NMe}_2)_4 in a toluene-acetic acid mixture.

  • Purification: Centrifugal partition chromatography to isolate the product.

  • Quality Control: HPLC and 11B^{11}\text{B} NMR to verify enantiomeric excess (>99%).

Reactivity and Mechanistic Insights

Borylation Reactions

The B–B bond in bis[(+)-pinanediolato]diboron undergoes oxidative addition to transition metals (e.g., Ni0^0, Pd0^0), enabling catalytic borylation of alkenes, alkynes, and arenes. For example, in nickel-catalyzed sp3^3-sp2^2 couplings:

R–X+B2(pinanediolato)2Ni(cod)2R–B(pinanediolato)+byproducts\text{R–X} + \text{B}_2(\text{pinanediolato})_2 \xrightarrow{\text{Ni(cod)}_2} \text{R–B(pinanediolato)} + \text{byproducts}

The chiral environment of the ligand induces enantioselectivity, achieving up to 95% ee in arylboronate synthesis .

Asymmetric Catalysis

In rhodium-catalyzed hydroborations, the reagent’s pinanediolato ligands dictate the stereochemical outcome. For α,β-unsaturated ketones:

\text{RC=O} + \text{B}_2(\text{pinanediolato})_2 \xrightarrow{\text{RhCl(PPh}_3\text{)}_3} \text{RC(Bpin)–OH } \text{ (85% ee)}

The bulky ligands hinder undesired diastereomers, favoring syn-addition.

Applications in Organic Synthesis

Suzuki-Miyaura Couplings

Bis[(+)-pinanediolato]diboron serves as a boron source in enantioselective Suzuki reactions. A representative example:

\text{Ar–Br} + \text{B}_2(\text{pinanediolato})_2 \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{Ar–B(pinanediolato)} \xrightarrow{\text{R–X}} \text{Ar–R (90% yield, 92% ee)}

This method is pivotal for constructing axially chiral biaryls in drug discovery .

Directed C–H Borylation

The reagent enables regioselective C–H borylation of arenes under iridium catalysis. For instance:

Ph–H+B2(pinanediolato)2[Ir(OMe)(cod)]2Ph–B(pinanediolato) (ortho:para = 9:1)\text{Ph–H} + \text{B}_2(\text{pinanediolato})_2 \xrightarrow{\text{[Ir(OMe)(cod)]}_2} \text{Ph–B(pinanediolato) (ortho:para = 9:1)}

The pinanediolato ligands suppress para-borylation via steric effects.

Comparative Analysis with Related Diboron Reagents

ReagentLigandSteric BulkEnantioselectivityStability
Bis(pinacolato)diboronPinacolatoModerateNoneHigh
Bis[(+)-pinanediolato]diboron(+)-PinanediolatoHighHigh (up to 95% ee)High
Bis(catecholato)diboronCatecholatoLowNoneLow

The pinanediolato ligand’s high steric bulk and chiral induction make it superior for asymmetric applications compared to pinacolato or catecholato analogues .

Challenges and Future Directions

Despite its advantages, bis[(+)-pinanediolato]diboron faces limitations:

  • Cost: (+)-Pinanediol is expensive due to its natural origin.

  • Substrate Scope: Steric hindrance limits reactivity with bulky alkenes.

Future research aims to:

  • Develop synthetic routes to (+)-pinanediol from renewable sources.

  • Engineer hybrid ligands combining pinanediolato’s chirality with enhanced reactivity.

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